molecular formula C15H22O B12615519 1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene CAS No. 921224-12-6

1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene

Cat. No.: B12615519
CAS No.: 921224-12-6
M. Wt: 218.33 g/mol
InChI Key: GKUHAJCIZIOVLU-UHFFFAOYSA-N
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Description

1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene is an organic compound with the molecular formula C15H22O. It is a derivative of benzene, characterized by the presence of a methoxy group and a methylheptenyl side chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene typically involves the alkylation of methoxybenzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Methoxybenzene+Alkyl HalideAlCl3This compound\text{Methoxybenzene} + \text{Alkyl Halide} \xrightarrow{\text{AlCl}_3} \text{this compound} Methoxybenzene+Alkyl HalideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards further substitution by electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like FeCl3.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methoxy-2-(2-methylhept-1-EN-1-YL)benzene can be compared with other similar compounds such as:

  • 1-Methoxy-2-(2-methylprop-1-enyl)benzene
  • 1-Methoxy-2-(2-methylidenebut-3-enyl)benzene
  • 1-Methoxy-2-(2-methoxyprop-2-enyl)benzene

Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

921224-12-6

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

1-methoxy-2-(2-methylhept-1-enyl)benzene

InChI

InChI=1S/C15H22O/c1-4-5-6-9-13(2)12-14-10-7-8-11-15(14)16-3/h7-8,10-12H,4-6,9H2,1-3H3

InChI Key

GKUHAJCIZIOVLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC1=CC=CC=C1OC)C

Origin of Product

United States

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